3-Methyl-5-phenyltriazole-4-sulfonyl chloride
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Overview
Description
3-Methyl-5-phenyltriazole-4-sulfonyl chloride (MPSTC) is a compound used in various scientific experiments and research. It belongs to the family of triazoles, which are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Scientific Research Applications
Synthesis and Chemical Transformations
- The synthesis of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles via reactions involving sulfonyl chloride derivatives highlights a method for obtaining nitrogen-heterocycles, which are of interest in medicinal chemistry and materials science (Ito et al., 1983).
- The synthesis of 1,2,4-triazole derivatives demonstrates their potential as biologically active heterocycles, showcasing the versatility of sulfonyl chloride derivatives in producing compounds with antimicrobial properties (El-Sayed, 2006).
Material Science and Polymers
- Sulfonated polytriazoles synthesized from fluorinated diazide monomers, including compounds related to 3-Methyl-5-phenyltriazole-4-sulfonyl chloride, have been investigated for their proton exchange properties. These materials exhibit high molecular weights, good solubility, and excellent film-forming capabilities, making them suitable for applications in fuel cells and other energy-related technologies (Singh et al., 2014).
Biological Activities and Drug Design
- Triazole derivatives, including those synthesized from this compound, have been explored for their anticancer activities. The regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole and its evaluation against various cancer cell lines highlight the potential of sulfonyl chloride derivatives in medicinal chemistry (Salinas-Torres et al., 2022).
Advanced Applications in Chemistry
- The development of new optically active polymers using derivatives of sulfonyl chloride, such as (-)-camphor-10-sulfonyl chloride, for the synthesis of heterocyclic polyimides demonstrates the application of these compounds in creating materials with specific optical properties. These materials are relevant for various industrial applications, including coatings, adhesives, and electronic devices (Mallakpour et al., 2001).
Mechanism of Action
Target of Action
It is known that triazole compounds, which include 3-methyl-5-phenyltriazole-4-sulfonyl chloride, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
Triazoles, in general, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
It is known that triazoles have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
It is known that triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Properties
IUPAC Name |
3-methyl-5-phenyltriazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-13-9(16(10,14)15)8(11-12-13)7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZFEOSAPRZZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C2=CC=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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